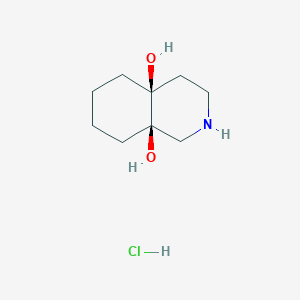![molecular formula C13H12ClN3O3S B2821241 N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide CAS No. 866142-80-5](/img/structure/B2821241.png)
N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide” is a chemical compound with the CAS Number: 866142-80-5. It has a molecular weight of 325.78 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+ . This indicates the presence of a pyrrolidine ring, a benzenesulfonohydrazide group, and a chloroacetyl group .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 325.78 . It has an InChI code of 1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+ .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds related to N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide are synthesized through condensation reactions, demonstrating the versatility of pyrrole-based compounds in organic synthesis. For example, the synthesis of Schiff bases from various amines highlights the method's efficiency in producing compounds with potential biological activities (Al‐Janabi, 2020). Similarly, the synthesis of N-substituted pyrroles in ionic liquids showcases a highly regioselective method, emphasizing the role of pyrrole as a directing group in ortho-functionalization of C(sp2)-H bonds (Le, 2004).
Analytical Applications
Several studies demonstrate the application of related compounds in the development of sensitive sensors for detecting metal ions and environmental pollutants. For instance, the development of Hg2+ sensors based on pyridin-2-yl derivatives highlights the potential for environmental remediation and the detection of toxic pollutants (Arshad, 2015). Another study focuses on the synthesis of derivatives for the detection of carcinogenic lead, illustrating the use of these compounds in creating selective sensors for harmful substances (Rahman, 2020).
Biological Evaluation
Research into Schiff bases and their derivatives, including those structurally related to N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide, show potential as antimicrobial, anticancer, and nootropic agents. The synthesis and evaluation of Schiff’s bases and azetidinones derived from isonocotinyl hydrazone demonstrate notable antidepressant and nootropic activities, suggesting these compounds' therapeutic potential (Thomas, 2016).
Corrosion Inhibition
Sulfonohydrazide derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic media, indicating the chemical versatility and practical applications of these compounds beyond biological contexts (Ichchou, 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLMEKAUWRXJU-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CN2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CN2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)




![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2821171.png)


![4-Bromo-1,6-dioxaspiro[2.5]octane](/img/structure/B2821177.png)
![(2E)-3-[(3-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2821178.png)
![dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2821179.png)
